molecular formula C11H12N2O2 B1286767 1-Propyl-1H-benzoimidazole-5-carboxylic acid CAS No. 369630-71-7

1-Propyl-1H-benzoimidazole-5-carboxylic acid

Cat. No. B1286767
CAS RN: 369630-71-7
M. Wt: 204.22 g/mol
InChI Key: CXCPALYFUUONGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1H-benzoimidazole-5-carboxylic acid is a compound that can be inferred to belong to the class of benzimidazole derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The benzimidazole nucleus is a common motif in pharmacologically active compounds and is present in a variety of therapeutic agents, including antifungals, antihypertensives, and anticancer drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach is the one-step synthesis from carboxylic acids using 1,2-phenylenediamines, which can be facilitated by microwave heating and a commercially available PS-PPh3 resin, leading to high yields and purities of the desired benzimidazoles . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring, which can be further substituted at various positions to modulate the compound's properties. The structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR and IR spectroscopy . Computational methods like density functional theory (DFT) can also be employed to support experimental results and provide insights into geometrical parameters, reactivity parameters, and molecular electrostatic potential maps .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form carboxamides or with different nucleophiles to yield a range of substituted products . The reactivity of these compounds can be influenced by the nature of the substituents and reaction conditions, such as the presence of a base or the choice of solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting points, and stability, can be studied using techniques like TG/DTA analysis. The formation of complexes with other molecules, such as picric acid, can be characterized by changes in absorption spectra, vibrational mode wavenumbers, and chemical shifts in NMR spectra. The stability of these complexes can be quantified by parameters like the formation constant and enthalpy of formation .

Scientific Research Applications

Coordination Chemistry and Properties

A comprehensive review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of compounds related to benzimidazole, emphasizing their preparation, properties, and complex compounds formation. The review highlights the significance of such compounds in spectroscopy, structures, magnetic properties, and their biological and electrochemical activity, suggesting areas for future investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).

DNA Interaction

Issar and Kakkar (2013) review the synthetic dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA. The review discusses the applications of Hoechst derivatives in plant cell biology, their use as radioprotectors, and topoisomerase inhibitors, offering a basis for rational drug design and molecular investigations for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Anticancer Agents Development

Tokala, Bora, and Shankaraiah (2022) highlight the role of Knoevenagel condensation in generating biologically active molecules, including benzimidazole derivatives, with significant anticancer activity. This review underscores the utility of such reactions in drug discovery, emphasizing the importance of functionalities in developing pharmacologically interesting molecules (Tokala, Bora, & Shankaraiah, 2022).

Antioxidant and Microbiological Activity

Godlewska-Żyłkiewicz et al. (2020) study the impact of structural differences on the bioactivity of selected natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activity. This review establishes correlations between the molecular structure of carboxylic acids and their biological activities, offering insights into their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Biological Applications

Ibrahim (2011) reviews the synthesis methods and biological applications of benzimidazoles, highlighting their relevance in creating azolylthiazoles and other derivatives with significant biological activities. This review emphasizes the versatility of benzimidazole compounds in medicinal chemistry and their potential as therapeutic agents (Ibrahim, 2011).

Safety and Hazards

1-Propyl-1H-benzoimidazole-5-carboxylic acid is labeled as an irritant . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

1-Propyl-1H-benzoimidazole-5-carboxylic acid primarily targets specific enzymes and receptors involved in various biochemical pathways. These targets often include enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling and metabolic regulation .

Mode of Action

The compound interacts with its targets by binding to the active sites of enzymes or receptor sites on cells. This binding can either inhibit or activate the target, leading to changes in cellular activity. For instance, if the compound inhibits a kinase, it may prevent the phosphorylation of downstream proteins, altering cellular responses .

Biochemical Pathways

This compound affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolic regulation. By modulating enzyme activity or receptor signaling, the compound can influence pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in altered enzyme activity or receptor signaling, leading to changes in cellular functions such as proliferation, apoptosis, or metabolic processes. These changes can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

properties

IUPAC Name

1-propylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCPALYFUUONGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602558
Record name 1-Propyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369630-71-7
Record name 1-Propyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.